
1-Propene-1,2,3-tricarboxylic acid, 1-ethyl ester, (1Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(2-Ethoxy-2-oxoethylidene)succinic acid is an organic compound with a unique structure characterized by the presence of an ethoxy group and a succinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-Ethoxy-2-oxoethylidene)succinic acid typically involves the reaction of ethyl acetoacetate with maleic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, and under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of (Z)-2-(2-Ethoxy-2-oxoethylidene)succinic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis. Additionally, industrial production methods may incorporate green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(2-Ethoxy-2-oxoethylidene)succinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride, SOCl₂) or amines (e.g., aniline) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-(2-Ethoxy-2-oxoethylidene)succinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, (Z)-2-(2-Ethoxy-2-oxoethylidene)succinic acid is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of (Z)-2-(2-Ethoxy-2-oxoethylidene)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways. The exact mechanism depends on the specific context and application, but it generally involves binding to the active site of the target molecule and altering its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-(2-Ethoxy-2-oxoethylidene)succinic acid: This isomer differs in the configuration around the double bond, which can affect its reactivity and properties.
2-(2-Ethoxy-2-oxoethyl)succinic acid: Lacks the double bond, resulting in different chemical behavior.
2-Ethoxy-2-oxoethylsuccinic acid: Another related compound with variations in the functional groups attached to the succinic acid moiety.
Uniqueness
(Z)-2-(2-Ethoxy-2-oxoethylidene)succinic acid is unique due to its specific configuration and the presence of both an ethoxy group and a succinic acid moiety
Propriétés
Numéro CAS |
1135255-56-9 |
|---|---|
Formule moléculaire |
C8H10O6 |
Poids moléculaire |
202.16 g/mol |
Nom IUPAC |
(2Z)-2-(2-ethoxy-2-oxoethylidene)butanedioic acid |
InChI |
InChI=1S/C8H10O6/c1-2-14-7(11)4-5(8(12)13)3-6(9)10/h4H,2-3H2,1H3,(H,9,10)(H,12,13)/b5-4- |
Clé InChI |
ANIDMCPGEUWERH-PLNGDYQASA-N |
SMILES isomérique |
CCOC(=O)/C=C(/CC(=O)O)\C(=O)O |
SMILES canonique |
CCOC(=O)C=C(CC(=O)O)C(=O)O |
Point d'ébullition |
172.00 °C. @ 18.00 mm Hg |
melting_point |
260 °C |
Description physique |
Solid |
Solubilité |
slightly |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


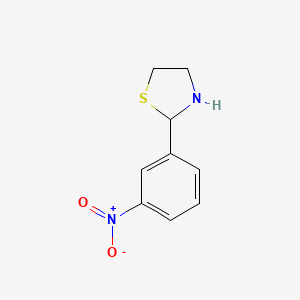
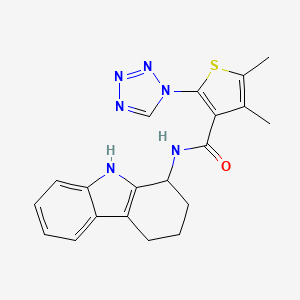
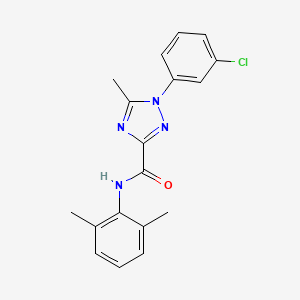
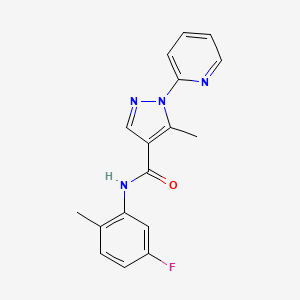

![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361757.png)
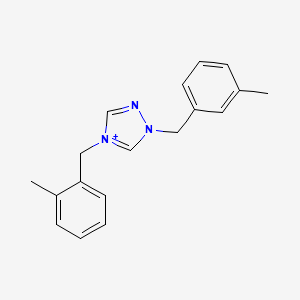
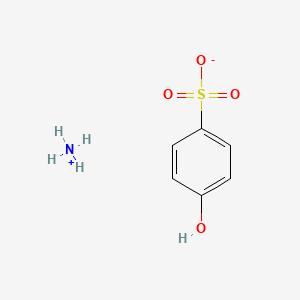
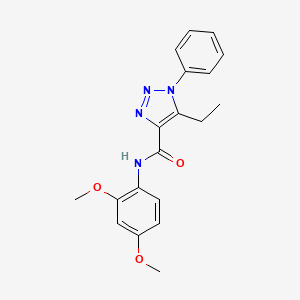
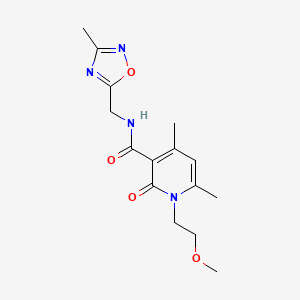

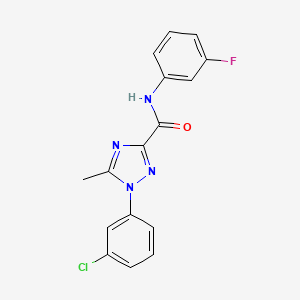
![N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester](/img/structure/B13361792.png)
![6-(2-Chloro-5-iodophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361797.png)
